3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of magnesium in tetrahydrofuran to prepare a Grignard reagent, which is then reacted with trimethyl borate . The reaction conditions often require inert atmospheres and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenylboronic acid
- 6-Cyclopropylmethyl-2-(2,4-dimethyl-phenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraaza-acenaphthylene
Uniqueness
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the combination of pyrrolidine and tetrahydropyrimidine rings
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1-pyrrolidin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-12-8(14)7(9(15)16)5-13(10(12)17)6-2-3-11-4-6/h5-6,11H,2-4H2,1H3,(H,15,16) |
InChI Key |
ILZOULNMTKBVQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2CCNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.